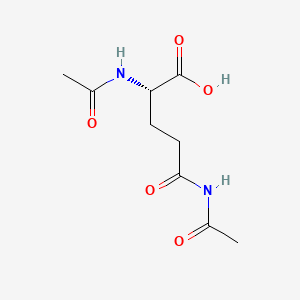
(S)-2,5-Diacetamido-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,5-Diacetamido-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. It is characterized by its two acetamido groups and a ketone functional group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diacetamido-5-oxopentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the acylation of a suitable amino acid derivative, followed by selective oxidation and further acylation to introduce the acetamido groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,5-Diacetamido-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2,5-Diacetamido-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2,5-Diacetamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the ketone group can participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglutamic acid: Similar in structure but lacks the chiral center and the second acetamido group.
N-Acetylaspartic acid: Contains an acetamido group but differs in the overall structure and functional groups.
Uniqueness
(S)-2,5-Diacetamido-5-oxopentanoic acid is unique due to its specific arrangement of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O5 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(2S)-2,5-diacetamido-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)10-7(9(15)16)3-4-8(14)11-6(2)13/h7H,3-4H2,1-2H3,(H,10,12)(H,15,16)(H,11,13,14)/t7-/m0/s1 |
Clave InChI |
JEKZYYYLVMWREI-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)NC(=O)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CCC(=O)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















